5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride
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Overview
Description
- MEAI, also known as 5-methoxy-2-aminoindane or Chaperon, belongs to the indane family of molecules.
- Its molecular structure was first implicitly mentioned in a patent from 1998 and later explicitly described in peer-reviewed papers in 2017 and 2018 .
- MEAI was initially explored as a candidate for alcohol replacement drugs, aiming to provide less-toxic alternatives to alcohol consumption .
Preparation Methods
- Synthetic routes for MEAI are not widely documented, but it can be prepared through chemical synthesis.
- Industrial production methods may involve modifications of existing indane compounds.
Chemical Reactions Analysis
- MEAI can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
- MEAI has potential applications in various fields:
Chemistry: As a research tool for studying indane derivatives and their properties.
Biology: Investigating its effects on cellular processes and receptors.
Medicine: Exploring its therapeutic potential, although research is limited.
Industry: Possible use in drug development or as a chemical intermediate.
Mechanism of Action
- The exact mechanism by which MEAI exerts its effects remains unclear.
- It likely interacts with specific molecular targets or pathways, but further research is needed.
Comparison with Similar Compounds
- MEAI differs from other aminoindane compounds due to its unique structure.
- Similar compounds include MMAI (a psychoactive aminoindane) and related derivatives.
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-inden-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-10-3-2-7-4-9(11)5-8(7)6-10;/h2-3,6,9H,4-5,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHKKYAVZDAYIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C2)N)C=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81593-54-6 |
Source
|
Record name | Chaperon hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081593546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHAPERON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDW8BH5X49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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